molecular formula C13H17NO3 B14354707 Butyl (2E)-[(4-methoxyphenyl)imino]acetate CAS No. 91522-17-7

Butyl (2E)-[(4-methoxyphenyl)imino]acetate

Cat. No.: B14354707
CAS No.: 91522-17-7
M. Wt: 235.28 g/mol
InChI Key: VTGJNGTVYQJSGT-UHFFFAOYSA-N
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Description

Butyl (2E)-[(4-methoxyphenyl)imino]acetate is an organic compound characterized by the presence of a butyl ester group and an imino group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2E)-[(4-methoxyphenyl)imino]acetate typically involves the condensation of butyl glyoxylate with 4-methoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently esterified to yield the final product. Common reagents used in this synthesis include butyl glyoxylate, 4-methoxyaniline, and an acid catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Butyl (2E)-[(4-methoxyphenyl)imino]acetate undergoes various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl (2E)-[(4-methoxyphenyl)imino]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl (2E)-[(4-methoxyphenyl)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyphenyl ring can participate in π-π interactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl (4-methoxyphenyl)acetate: Similar structure but lacks the imino group.

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different ester and imino group positioning.

Uniqueness

Butyl (2E)-[(4-methoxyphenyl)imino]acetate is unique due to the presence of both the butyl ester and imino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

91522-17-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

butyl 2-(4-methoxyphenyl)iminoacetate

InChI

InChI=1S/C13H17NO3/c1-3-4-9-17-13(15)10-14-11-5-7-12(16-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3

InChI Key

VTGJNGTVYQJSGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=NC1=CC=C(C=C1)OC

Origin of Product

United States

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